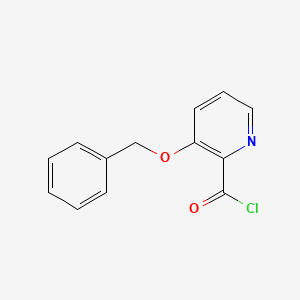
3-(Benzyloxy)picolinoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)picolinoyl chloride is an organic compound with the molecular formula C13H10ClNO2. It is a derivative of picolinic acid, where the hydrogen atom of the hydroxyl group is replaced by a benzyloxy group, and the carboxyl group is converted to an acyl chloride.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)picolinoyl chloride typically involves the reaction of 3-hydroxy picolinic acid with benzyl alcohol to form the benzyloxy derivative, followed by conversion to the acyl chloride using reagents such as thionyl chloride or oxalyl chloride . The reaction conditions generally require an inert atmosphere and controlled temperatures to prevent decomposition or side reactions.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety measures for handling reactive intermediates like acyl chlorides .
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)picolinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions with a base to neutralize the released hydrogen chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Electrophilic Substitution: Reagents such as nitrating agents, halogens, and sulfonating agents are used under controlled conditions to introduce substituents on the aromatic ring.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Resulting from oxidation of the benzyloxy group.
Substituted Aromatics: Products of electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)picolinoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for the synthesis of pharmaceutical compounds and drug development.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)picolinoyl chloride primarily involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The benzyloxy group can also participate in electron-donating or withdrawing interactions, influencing the reactivity of the aromatic ring . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-carbonyl Chloride Hydrochloride: Similar structure but lacks the benzyloxy group.
Picolinic Acid Derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
3-(Benzyloxy)picolinoyl chloride is unique due to the presence of both the benzyloxy group and the acyl chloride functionality. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science .
Propiedades
Fórmula molecular |
C13H10ClNO2 |
|---|---|
Peso molecular |
247.67 g/mol |
Nombre IUPAC |
3-phenylmethoxypyridine-2-carbonyl chloride |
InChI |
InChI=1S/C13H10ClNO2/c14-13(16)12-11(7-4-8-15-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Clave InChI |
VBCCAKZSAHUYOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine](/img/structure/B12953105.png)
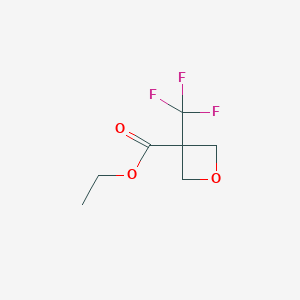
![2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)
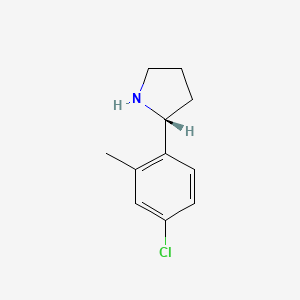
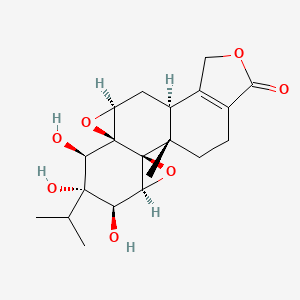
![[2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)
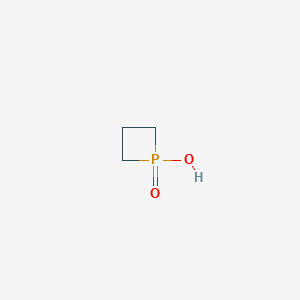
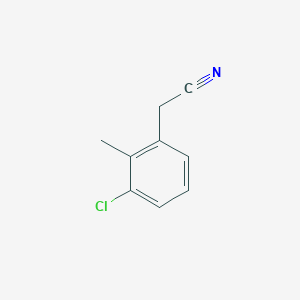
![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)
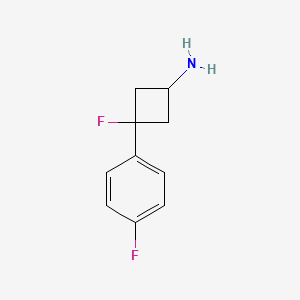
![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)
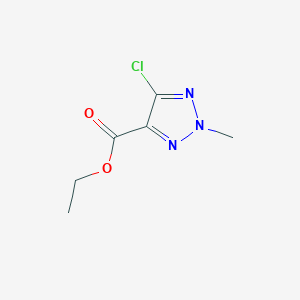

![7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B12953208.png)
